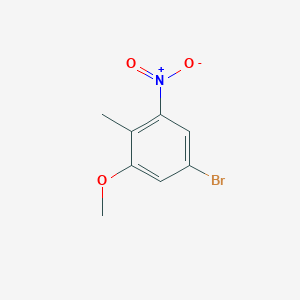

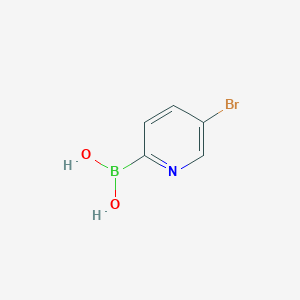

5-Bromopyridine-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

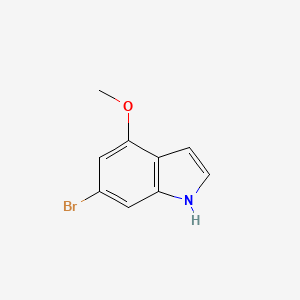

5-Bromopyridine-2-boronic acid is a compound of interest in various fields of chemistry due to its potential applications in the synthesis of complex molecules and materials. The compound serves as a building block in the preparation of metal-complexing molecular rods, ligands for complexation with lanthanides, and as a reactive intermediate in the synthesis of various pyridine derivatives .

Synthesis Analysis

The synthesis of 5-bromopyridine derivatives has been explored through various methods. One approach involves Stille coupling reactions, which have been used to obtain 5-bromo-2,2'-bipyridines with yields ranging from 70 to 90% . Another method includes the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, yielding 6-aminonicotinic acid with high selectivity . Additionally, regioselective halogen-metal exchange reactions have been employed to synthesize 5-bromopyridin-3-yl-boronic acids and esters, which are useful intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of 5-bromopyridine-2-boronic acid and its derivatives is crucial for their reactivity and the types of complexes they can form. For instance, the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives has been reported, which are suitable for the complexation of lanthanide(III) cations due to their tridentate ligand structure . The crystal structures of lanthanide complexes with related bromopyridine ligands have been characterized, revealing their potential for forming supramolecular networks through hydrogen bonding and π-π stacking interactions .

Chemical Reactions Analysis

5-Bromopyridine-2-boronic acid and its derivatives participate in various chemical reactions, including palladium-catalyzed Suzuki cross-coupling reactions, which are a cornerstone in the synthesis of new pyridine libraries . These reactions are facilitated by the boronic acid or ester functional groups, which act as stable, crystalline partners for cross-coupling. The regioselectivity of these reactions is a key factor in achieving the desired substitution patterns on the pyridine ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopyridine-2-boronic acid derivatives are influenced by their molecular structure and substituents. For example, the electrochemical behavior of 2-amino-5-bromopyridine has been studied, showing a reduction peak at -1.6 V, which is relevant for its electrocatalytic carboxylation . The thermal properties and luminescence behaviors of lanthanide complexes with bromopyridine ligands have also been investigated, providing insights into their stability and potential applications in materials science .

Aplicaciones Científicas De Investigación

Analysis Enhancement in Plant Studies

5-Bromopyridine-2-boronic acid has been utilized as a derivatization agent in the sensitive analysis of brassinosteroids in Arabidopsis thaliana, a model organism for plant biology. The compound significantly improved the detection sensitivity of brassinosteroids, a group of plant hormones, using ultra-high performance liquid chromatography-electrospray ionization triple quadrupole mass spectrometry. This approach simplified and improved the extraction and purification procedures in plant studies, demonstrating the compound's utility in enhancing analytical methods in plant science research (Huo et al., 2012).

Electrocatalytic Carboxylation

The compound has been involved in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid environment. This process successfully yielded 6-aminonicotinic acid, highlighting the potential of 5-Bromopyridine-2-boronic acid in synthetic organic chemistry, particularly in creating value-added products from simpler molecules through carbon-carbon bond formation (Feng et al., 2010).

Cellular Labeling and Proliferation Assays

In cell biology, the compound has been utilized in a novel method to label proliferating cells containing incorporated BrdU (5-bromo-2'-deoxyuridine), a commonly used thymidine analog for labeling newly synthesized DNA. This method provided an alternative to traditional antibody immunostaining for detecting BrdU in cells, offering high sensitivity and reliability comparable to ideal performance of BrdU immunostaining, and thus can be instrumental in cell proliferation and DNA replication studies (Yan et al., 2018).

Fluorescence Detection and Sensing

The compound's boronic acid functionality allows it to be used in the development of lanthanide metal-organic frameworks (LMOFs) for selective ratiometric fluorescence detection of fluoride ions. The unique optical properties of these frameworks, facilitated by the boronic acid component, provide high selectivity and sensitivity, essential for applications in environmental monitoring and analytical chemistry (Yang et al., 2017).

Safety And Hazards

When handling 5-Bromopyridine-2-boronic acid, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment . It should be used only outdoors or in a well-ventilated area and kept away from heat/sparks/open flames/hot surfaces .

Direcciones Futuras

The use of boronic acids, including 5-Bromopyridine-2-boronic acid, in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . Given the growing interest in these compounds, especially after the discovery of the drug bortezomib, it is expected that the studies with boronic acids in medicinal chemistry will be extended, in order to obtain new promising drugs shortly .

Propiedades

IUPAC Name |

(5-bromopyridin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEZDGLOEZASOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)Br)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628582 |

Source

|

| Record name | (5-Bromopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromopyridine-2-boronic acid | |

CAS RN |

652148-97-5 |

Source

|

| Record name | (5-Bromopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.